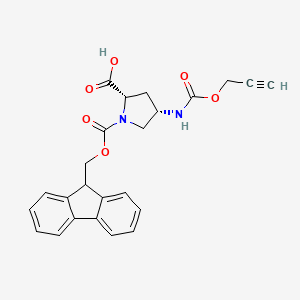

(2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(prop-2-ynoxycarbonylamino)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O6/c1-2-11-31-23(29)25-15-12-21(22(27)28)26(13-15)24(30)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h1,3-10,15,20-21H,11-14H2,(H,25,29)(H,27,28)/t15-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFBNECUQRITMN-BTYIYWSLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC(=O)NC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOC(=O)N[C@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH

This guide provides a comprehensive overview of (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH, a specialized amino acid derivative for researchers, scientists, and professionals in drug development and peptide chemistry. It covers the compound's chemical identity, physicochemical properties, synthesis, and applications, with a focus on its role in solid-phase peptide synthesis (SPPS) and subsequent modifications.

Introduction

This compound is a synthetic derivative of the amino acid L-proline. It is strategically modified with two key functional groups that make it a valuable tool in peptide synthesis and chemical biology:

-

Fmoc (9-fluorenylmethoxycarbonyl) group: Attached to the proline nitrogen, this is a base-labile protecting group standardly used for the temporary protection of the α-amino group in Fmoc-based solid-phase peptide synthesis. Its removal under mild basic conditions (e.g., piperidine) allows for the stepwise elongation of a peptide chain without compromising acid-labile side-chain protecting groups.

-

Poc (propargyloxycarbonyl) group: Attached to an amino group at the 4-position of the proline ring, the Poc group serves as an orthogonal protecting group. It is stable to the acidic and basic conditions used for Fmoc and Boc deprotection, respectively. More importantly, the terminal alkyne of the propargyl moiety introduces a versatile handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the site-specific conjugation of various molecules, such as fluorophores, carbohydrates, or polyethylene (B3416737) glycol (PEG) chains, to the peptide after its synthesis.

The rigid pyrrolidine (B122466) ring of proline imparts unique conformational constraints on peptides, often inducing turns in the peptide backbone. The addition of a functionalizable group at the 4-position further allows for the introduction of diverse chemical moieties to modulate the structure, function, and properties of synthetic peptides.

Physicochemical Properties

Quantitative data for this compound is not extensively published in peer-reviewed literature. The following table summarizes available data from commercial suppliers and includes data for a structurally similar compound, (2S,4S)-Fmoc-L-Pro(4-NH-Aloc)-OH, for comparative purposes.

| Property | This compound | (2S,4S)-Fmoc-L-Pro(4-NH-Aloc)-OH (for comparison) |

| CAS Number | 2451202-17-6[1][2] | 274676-10-7[3] |

| Molecular Formula | C₂₄H₂₂N₂O₆[1] | C₂₄H₂₄N₂O₆[3] |

| Molecular Weight | 434.44 g/mol [4] | 436.46 g/mol [3] |

| Appearance | White to off-white powder | White crystalline powder[3] |

| Purity | >96% | 98-101% (by titration)[3] |

| Melting Point | Not available | 128 - 136 °C[3] |

| Optical Rotation | Not available | [α]²⁰D = -28 ± 2° (c=1 in DMF)[3] |

| Solubility | Soluble in DMF, NMP | Soluble in DMF |

| Storage | Store at -20°C | Store at 2-8°C[3] |

Synthesis and Chemical Logic

The logical workflow for a potential synthesis is outlined below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is designed for use in standard Fmoc-based solid-phase peptide synthesis protocols. The following is a generalized procedure for its incorporation into a peptide chain.

Materials:

-

Rink amide resin (or other suitable solid support)

-

This compound

-

Other Fmoc-protected amino acids

-

Coupling reagent (e.g., HATU, HBTU)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

Solvents: DMF, DCM

-

Washing solvents: DMF, DCM, Methanol

Protocol:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-20 minutes. Wash the resin thoroughly with DMF.

-

Coupling:

-

Pre-activate this compound (1.5-3 equivalents) with the coupling reagent (e.g., HATU, 1.5-3 eq.) and a base (e.g., DIPEA, 3-6 eq.) in DMF for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the reaction completion using a ninhydrin (B49086) test.

-

-

Washing: Wash the resin thoroughly with DMF, DCM, and DMF to remove excess reagents.

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.

The overall workflow for incorporating this modified amino acid into a peptide via SPPS is illustrated below.

Caption: General workflow for incorporating the modified proline in Fmoc-SPPS.

Deprotection of the Poc Group

The propargyloxycarbonyl (Poc) group is stable under the conditions of Fmoc-SPPS. It can be selectively removed post-synthesis or on the solid support under neutral conditions, leaving other protecting groups like Boc or Trt intact.

Reagents:

-

Ammonium tetrathiomolybdate (B108656) ((NH₄)₂MoS₄) or Benzyltriethylammonium tetrathiomolybdate

-

Solvent: Acetonitrile (CH₃CN) or DMF

Protocol:

-

Swell the peptide-bound resin in the chosen solvent.

-

Add a solution of the tetrathiomolybdate salt in the solvent to the resin.

-

Allow the reaction to proceed at room temperature for 1-4 hours.

-

Wash the resin extensively to remove the molybdenum salts and byproducts. The deprotected 4-amino group is now available for further functionalization.

Post-Synthetic Modification via Click Chemistry

The terminal alkyne of the Poc group (or the alkyne handle after a different synthetic strategy) on the proline residue is the key feature for post-synthetic modification. The most common reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Materials:

-

Peptide containing the 4-alkyne-functionalized proline

-

Azide-containing molecule of interest (e.g., fluorescent dye, biotin-azide)

-

Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate (B8700270), or a Cu(I) ligand complex)

-

Solvent system (e.g., tBuOH/H₂O, DMSO)

Protocol:

-

Dissolve the peptide in the chosen solvent system.

-

Add the azide-containing molecule.

-

Add the copper sulfate (B86663) and sodium ascorbate solution.

-

Allow the reaction to stir at room temperature. The reaction is typically fast, often completing within an hour.

-

Purify the resulting triazole-linked peptide conjugate using reverse-phase HPLC.

The logical relationship of the orthogonal protecting groups and their selective removal is depicted in the following diagram.

Caption: Orthogonal deprotection scheme for peptides containing the title compound.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable building block for several advanced applications:

-

Peptide Stapling and Cyclization: The alkyne handle can be used in intramolecular click reactions to cyclize peptides, which can enhance their stability, cell permeability, and binding affinity to biological targets.

-

Development of Antibody-Drug Conjugates (ADCs): This amino acid can be incorporated into peptide-based linkers for ADCs. The alkyne allows for the precise attachment of a cytotoxic payload to the linker.

-

Fluorescent Labeling and Imaging: The site-specific conjugation of fluorescent dyes via click chemistry enables the synthesis of peptide probes for studying biological processes, receptor localization, and cellular uptake.

-

PROTACs and Molecular Glues: The functional handle can be used to attach ligands for E3 ubiquitin ligases or other proteins in the development of proteolysis-targeting chimeras (PROTACs) and other novel therapeutic modalities.

-

Conformational Studies: The introduction of bulky or electronically distinct groups at the 4-position can be used to study their effects on the cis/trans isomerization of the peptidyl-prolyl bond and the overall peptide conformation.

Conclusion

This compound is a highly functionalized amino acid derivative that offers a powerful combination of features for advanced peptide chemistry. The integration of a standard Fmoc group for SPPS with an orthogonally protected, click-reactive Poc group at the 4-position of the proline ring provides a streamlined approach to synthesizing complex, functionalized peptides. This enables researchers to precisely control peptide architecture and conjugate a wide array of molecules, thereby facilitating the development of novel therapeutics, diagnostic agents, and research tools.

References

The Propargyloxycarbonyl (Poc) Group in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. The Propargyloxycarbonyl (Poc) group has emerged as a valuable tool, offering a unique orthogonality that complements established protection strategies. This technical guide provides an in-depth exploration of the Poc group's function, application, and the experimental protocols for its use in peptide synthesis.

Introduction to the Propargyloxycarbonyl (Poc) Protecting Group

The Propargyloxycarbonyl (Poc) group is a protective moiety primarily utilized for the side chains of hydroxyl-containing amino acids such as serine, threonine, and tyrosine.[1] Its defining characteristic is its remarkable stability under both the acidic and basic conditions typically employed in standard Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis (SPPS) strategies.[1] This stability allows for the selective deprotection of the Poc group under neutral conditions, a feature that grants it significant utility in the synthesis of complex peptides, including those with post-translational modifications.

The key to the Poc group's utility lies in its cleavage mechanism, which is mediated by benzyltriethylammonium tetrathiomolybdate (B108656) ([(PhCH₂NEt₃)₂MoS₄]).[1] This reagent facilitates the removal of the Poc group without affecting acid-labile groups like Boc and t-butyl ethers, or base-labile groups like Fmoc.[1]

Chemical Properties and Mechanism of Action

The Poc group is introduced to the hydroxyl or amino functional group of an amino acid via reaction with propargyl chloroformate.

Introduction of the Poc Group

The protection of a hydroxyl group on an amino acid side chain with the Poc group typically involves the reaction of the amino acid (with its α-amino and α-carboxyl groups already protected) with propargyl chloroformate in the presence of a base.

Cleavage of the Poc Group

The deprotection of the Poc group is achieved under mild, neutral conditions using tetrathiomolybdate.[1] The proposed mechanism involves the reaction of the tetrathiomolybdate with the terminal alkyne of the propargyl group.

Quantitative Data Summary

The stability of the Poc group under various conditions is a key advantage. The following table summarizes its stability in the presence of reagents commonly used in peptide synthesis.

| Reagent/Condition | N-Boc Deprotection | N-Fmoc Deprotection | Benzyl Ester Cleavage | Result for O-Poc Group | Reference |

| TFA/CH₂Cl₂ (1:1) | Cleaved | Stable | Stable | Stable | [1] |

| 20% Piperidine in DMF | Stable | Cleaved | Stable | Stable | [1] |

| H₂/Pd-C | Stable | Stable | Cleaved | Stable | [1] |

| [(PhCH₂NEt₃)₂MoS₄] | Stable | Stable | Stable | Cleaved | [1] |

Experimental Protocols

General Procedure for the Synthesis of O-Poc Protected Amino Acid Methyl Esters

Materials:

-

N-Boc-amino acid methyl ester (e.g., N-Boc-Ser-OMe, N-Boc-Thr-OMe, N-Boc-Tyr-OMe)

-

Propargyl chloroformate

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the N-Boc-amino acid methyl ester (1 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (2 equivalents) to the solution.

-

Add propargyl chloroformate (1.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired O-Poc protected amino acid methyl ester.

General Procedure for the Deprotection of the O-Poc Group from a Peptide

Materials:

-

Poc-protected peptide

-

Benzyltriethylammonium tetrathiomolybdate

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

-

Diethyl ether

Procedure:

-

Dissolve the Poc-protected peptide (1 equivalent) in a mixture of CH₃CN and H₂O.

-

Add benzyltriethylammonium tetrathiomolybdate (2-3 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by HPLC or TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Add cold diethyl ether to the residue to precipitate the deprotected peptide.

-

Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Logical Workflow for Peptide Synthesis Utilizing the Poc Group

The following diagram illustrates a general workflow for solid-phase peptide synthesis incorporating a Poc-protected amino acid, showcasing its orthogonality to the Fmoc/tBu strategy.

Conclusion

The Propargyloxycarbonyl (Poc) protecting group provides a powerful orthogonal strategy for the synthesis of complex peptides. Its stability to both acidic and basic conditions, combined with its selective removal under neutral conditions, makes it an invaluable tool for chemists in the field of peptide and protein science. The detailed protocols and workflow presented in this guide offer a practical framework for the successful implementation of the Poc group in peptide synthesis endeavors.

References

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Role of the Fmoc Protecting Group in SPPS

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of amino acid chains. Central to the most widely used SPPS methodology is the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. This guide provides an in-depth technical examination of the pivotal role of the Fmoc group in SPPS, detailing its chemical properties, application, and the quantitative parameters governing its use. We will explore the mechanistic underpinnings of the Fmoc strategy, provide detailed experimental protocols for its implementation, and present key data in a structured format to inform laboratory practice and troubleshooting.

Introduction: The Significance of Nα-Protection in SPPS

In SPPS, peptides are synthesized in a stepwise manner, with amino acids being sequentially added to a growing chain anchored to a solid support (resin). To ensure the correct sequence and prevent unwanted side reactions such as self-polymerization, the α-amino group of the incoming amino acid must be temporarily blocked or "protected." The choice of this protecting group is critical, as it must be stable during the coupling reaction but readily and selectively removable under conditions that do not degrade the growing peptide chain or the solid support linkage. The Fmoc group, introduced by Carpino and Han in 1972, has become the protector of choice for its unique base-lability, offering a mild and orthogonal deprotection strategy compared to the acid-labile Boc group.

The Chemistry of the Fmoc Group

The Fmoc group is attached to the α-amino group of an amino acid via a carbamate (B1207046) linkage. Its defining characteristic is its susceptibility to cleavage by secondary amines, most commonly piperidine (B6355638).

Key Chemical Properties:

-

Base Lability: The fluorenyl ring system is a strong chromophore, and its aromatic protons on the C9 carbon are acidic. A base can abstract a proton, initiating a β-elimination reaction that liberates the free amine, CO2, and dibenzofulvene (DBF).

-

UV Absorbance: The cleavage by-product, dibenzofulvene-piperidine adduct, exhibits strong UV absorbance at approximately 301 nm. This property is exploited for real-time, quantitative monitoring of the deprotection reaction, allowing for precise reaction control and optimization.

-

Orthogonality: The Fmoc group is stable under the acidic conditions used to cleave most side-chain protecting groups and the final peptide from the resin (e.g., with trifluoroacetic acid, TFA). This orthogonality is fundamental to the success of the Fmoc-SPPS strategy.

The Fmoc-SPPS Workflow: A Cyclical Process

The synthesis of a peptide using Fmoc chemistry follows a repeated cycle of deprotection and coupling steps.

Caption: The cyclical workflow of Solid-Phase Peptide Synthesis (SPPS) using the Fmoc protection strategy.

Quantitative Data in Fmoc-SPPS

The efficiency of each step in the SPPS cycle is paramount to achieving a high yield of the target peptide. The following tables summarize key quantitative data associated with the Fmoc strategy.

Table 1: Common Reagents and Conditions for Fmoc Deprotection

| Reagent | Concentration | Solvent | Typical Reaction Time | Notes |

|---|---|---|---|---|

| Piperidine | 20-40% (v/v) | DMF or NMP | 2 x 10 min | Standard condition; two treatments ensure complete removal. |

| Piperazine | 20% (v/v) | DMF | 2 x 15 min | A less nucleophilic, but effective alternative. |

| DBU/Piperidine | 2% DBU, 2% Piperidine | DMF | 2 x 5 min | Faster deprotection, but can increase risk of side reactions. |

Table 2: Common Coupling Reagents Used in Fmoc-SPPS

| Reagent Class | Examples | Activating Species | Typical Equivalents (AA:Act:Base) | Advantages |

|---|---|---|---|---|

| Carbodiimides | DIC | O-acylisourea | 1:1:2 | Cost-effective |

| Onium Salts (Uronium) | HBTU, HATU | Activated Ester | 1:0.95:2 | Fast, efficient, low racemization |

| Onium Salts (Phosphonium) | PyBOP | Activated Ester | 1:0.95:2 | Highly reactive, good for hindered couplings |

Table 3: Spectrophotometric Data for Deprotection Monitoring

| Chromophore | Molar Extinction Coefficient (ε) | Wavelength (λmax) | Solvent |

|---|

| Piperidine-DBF Adduct | ~7800 M⁻¹cm⁻¹ | ~301 nm | DMF |

Detailed Experimental Protocols

The following are generalized protocols and should be optimized for specific peptide sequences and scales.

Protocol 1: Fmoc-Group Deprotection

-

Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.

-

Solvent Removal: Drain the DMF from the reaction vessel.

-

Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 10 minutes at room temperature.

-

Drain: Drain the deprotection solution.

-

Second Deprotection: Repeat step 3 and 4 to ensure complete removal of the Fmoc group.

-

Washing: Wash the resin extensively to remove residual piperidine and dibenzofulvene adduct. A typical wash cycle is:

-

DMF (3 times)

-

Isopropanol (IPA) (2 times)

-

DMF (3 times)

-

-

Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful deprotection.

Protocol 2: HBTU-Mediated Amino Acid Coupling

-

Activation Solution: In a separate vessel, prepare the activation solution. For a 1.0 mmol synthesis scale, dissolve:

-

4.0 mmol of Fmoc-amino acid

-

3.9 mmol of HBTU

-

8.0 mmol of N,N-Diisopropylethylamine (DIPEA)

-

in a minimal amount of DMF.

-

Note: Allow this pre-activation to proceed for 2-5 minutes.

-

-

Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin from Protocol 1.

-

Agitation: Agitate the reaction mixture for 1-2 hours at room temperature. The exact time can vary based on the specific amino acids being coupled.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

-

Confirmation (Optional): Perform a Kaiser test. A negative result (colorless/yellow beads) indicates complete coupling.

Mechanism of Deprotection and Monitoring

The deprotection of the Fmoc group proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.

Caption: The E1cB mechanism for the base-catalyzed removal of the Fmoc protecting group.

The formation of the piperidine-dibenzofulvene adduct is the basis for UV-based monitoring. By passing the flow-through from the deprotection step through a UV spectrophotometer, the concentration of the adduct can be measured in real-time. The integrated area of the absorbance peak is directly proportional to the amount of Fmoc group removed, allowing for precise quantification and ensuring the reaction has gone to completion.

Conclusion

The Fmoc protecting group is a cornerstone of modern solid-phase peptide synthesis due to its unique combination of properties. Its base-lability provides a mild and orthogonal deprotection method that is compatible with a wide range of acid-labile side-chain protecting groups. Furthermore, the UV-active nature of its cleavage by-product allows for simple, reliable, and quantitative real-time monitoring of a critical step in the synthesis cycle. A thorough understanding of the chemistry, quantitative parameters, and protocols associated with the Fmoc group, as outlined in this guide, is essential for any scientist engaged in the art and science of peptide synthesis.

An In-depth Technical Guide to (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH for Click Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH, a proline analogue functionalized with a terminal alkyne. This modification makes it a valuable building block for the site-specific modification of peptides and other biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This document details the synthesis, characterization, and applications of this compound, with a focus on its utility in drug discovery and development. Detailed experimental protocols for its synthesis and use in click chemistry are provided, along with structured data for easy reference and visualization of key workflows.

Introduction

In the realm of peptide science and drug discovery, the ability to introduce specific modifications into peptide backbones is of paramount importance. Such modifications can enhance proteolytic stability, modulate conformation, and introduce novel functionalities for conjugation to other molecules such as fluorophores, imaging agents, or drug payloads. This compound is a strategically designed amino acid derivative that serves as a powerful tool for such modifications.

The core of this molecule is the proline scaffold, which imparts unique conformational constraints on peptides. The key features are:

-

Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group on the α-amine, making it fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS).

-

Poc (propargyloxycarbonyl) group: This group, attached to the 4-amino position of the proline ring, possesses a terminal alkyne. This alkyne serves as a chemical handle for "click" reactions.

-

(2S,4S) stereochemistry: The specific stereoisomerism of the proline ring influences the conformation of the resulting peptide.

The presence of the terminal alkyne on the Poc group allows for its highly specific and efficient reaction with azide-containing molecules through CuAAC, forming a stable triazole linkage. This bioorthogonal reaction proceeds with high yield under mild, aqueous conditions, making it ideal for the modification of sensitive biological molecules.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis involves two key steps:

-

Selective deprotection of the Boc group.

-

Acylation of the resulting free amine with propargyl chloroformate.

Caption: Proposed synthetic route for this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and expected spectroscopic data for this compound.

| Property | Value |

| Molecular Formula | C₂₄H₂₂N₂O₆ |

| Molecular Weight | 434.44 g/mol |

| CAS Number | 2451202-17-6 |

| Appearance | White to off-white solid |

| Purity (Typical) | >95% (HPLC) |

| Solubility | Soluble in DMF, DMSO, and other polar organic solvents |

| ¹H NMR (Expected) | Signals corresponding to Fmoc, proline, and propargyl protons |

| ¹³C NMR (Expected) | Resonances for Fmoc, proline, and propargyl carbons, including the characteristic alkyne signals (~75-80 ppm) |

| IR (KBr, cm⁻¹) (Expected) | ~3300 (alkyne C-H), ~2125 (alkyne C≡C), ~1700 (carbamate C=O), ~1670 (carboxylic acid C=O) |

| Mass Spec (ESI-MS) | [M+H]⁺ at m/z 435.15 |

Applications in Click Chemistry

The terminal alkyne of this compound is its gateway to a vast array of applications through click chemistry. The CuAAC reaction enables the covalent attachment of this modified amino acid, once incorporated into a peptide, to any molecule bearing an azide (B81097) group.

General Click Reaction Scheme

Caption: General scheme of the CuAAC reaction with the modified proline.

Applications in Drug Discovery and Development

The versatility of the click reaction with this compound opens up numerous possibilities in drug discovery:

-

Peptide-Drug Conjugates (PDCs): Peptides containing this modified proline can be conjugated to cytotoxic drugs for targeted delivery to cancer cells.

-

Imaging Probes: Attachment of fluorescent dyes or radioisotopes allows for the in vitro and in vivo tracking of peptides.

-

PEGylation: Conjugation to polyethylene (B3416737) glycol (PEG) can improve the pharmacokinetic properties of therapeutic peptides.

-

Probing Protein-Protein Interactions: Cross-linking to binding partners to study molecular interactions.

Experimental Protocols

Synthesis of this compound

Materials:

-

(2S,4S)-1-(tert-butoxycarbonyl)-4-(9-fluorenylmethoxy-carbonylamino)pyrrolidine-2-carboxylic acid

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Propargyl chloroformate

-

Diisopropylethylamine (DIPEA)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Boc Deprotection:

-

Dissolve (2S,4S)-1-(tert-butoxycarbonyl)-4-(9-fluorenylmethoxy-carbonylamino)pyrrolidine-2-carboxylic acid in a 1:1 mixture of DCM and TFA.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent under reduced pressure to obtain the crude TFA salt of (2S,4S)-4-(9-fluorenylmethoxy-carbonylamino)pyrrolidine-2-carboxylic acid.

-

-

Poc Protection:

-

Dissolve the crude TFA salt in anhydrous THF and cool the solution to 0 °C in an ice bath.

-

Add DIPEA to neutralize the TFA salt.

-

Slowly add propargyl chloroformate to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated sodium bicarbonate solution and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

-

Incorporation into Peptides via SPPS

This compound can be incorporated into peptides using standard Fmoc-based SPPS protocols.

Caption: Workflow for incorporating the modified proline into a peptide via SPPS.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

Materials:

-

Alkyne-containing peptide (purified)

-

Azide-containing molecule (e.g., fluorescent dye, drug)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biological applications)

-

Phosphate-buffered saline (PBS) or other suitable buffer

Procedure:

-

Prepare stock solutions of the alkyne-peptide, azide-molecule, CuSO₄, sodium ascorbate, and THPTA.

-

In a microcentrifuge tube, add the alkyne-peptide and azide-molecule in the desired molar ratio (typically a slight excess of the azide).

-

If using, add the THPTA ligand to the CuSO₄ solution and allow it to complex for a few minutes.

-

Add the CuSO₄ (or CuSO₄/THPTA complex) to the reaction mixture.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by LC-MS.

-

Upon completion, the product can be purified by HPLC to remove excess reagents and the catalyst.

Signaling Pathways and Drug Development

The application of this compound in drug development often involves the targeted delivery of therapeutics. For example, a peptide with high affinity for a cancer cell surface receptor can be synthesized incorporating this modified proline. Subsequently, a potent cytotoxic drug with an azide handle can be "clicked" onto the peptide. This peptide-drug conjugate (PDC) can then selectively bind to and be internalized by cancer cells, delivering the drug directly to its site of action and minimizing off-target toxicity.

Caption: Signaling pathway for targeted drug delivery using a peptide-drug conjugate.

Conclusion

This compound is a highly valuable and versatile building block for chemical biologists, medicinal chemists, and drug development scientists. Its compatibility with standard peptide synthesis and the efficiency of the subsequent click reaction provide a robust platform for the creation of novel and complex biomolecules with a wide range of potential therapeutic and diagnostic applications. The protocols and data presented in this guide are intended to facilitate the adoption and application of this powerful chemical tool in research and development settings.

Alkyne-Modified Proline Derivatives: A Technical Guide for Chemical Biology and Drug Discovery

An in-depth exploration of the synthesis, application, and quantitative analysis of alkyne-modified proline derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging these powerful chemical tools.

Introduction

Proline, with its unique cyclic structure, imparts significant conformational constraints on peptides and proteins, making it a critical residue in protein folding, stability, and molecular recognition. The strategic modification of proline with chemical handles, particularly the versatile alkyne group, has opened up new avenues in chemical biology and drug discovery. Alkyne-modified proline derivatives serve as powerful tools for bioorthogonal chemistry, enabling the precise labeling, tracking, and manipulation of biomolecules in complex biological systems.

The introduction of an alkyne moiety into the proline scaffold allows for its participation in highly specific and efficient "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This bioorthogonal reaction facilitates the covalent attachment of a wide array of reporter molecules, such as fluorophores, biotin (B1667282) tags, and drug molecules, to proline-containing peptides and proteins. This capability has profound implications for studying protein dynamics, identifying protein-protein interactions, and developing novel therapeutic agents. This technical guide provides a detailed overview of the synthesis of alkyne-modified proline derivatives, their application in probing biological systems, and a summary of relevant quantitative data.

Data Presentation

Quantitative Analysis of Proline Analog Inhibitors

The development of inhibitors for enzymes involved in proline metabolism is a key area of drug discovery. The following tables summarize the inhibitory activities of various proline analogs against key enzymes.

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Reference |

| N-formyl L-proline (NFLP) | PYCR1 | 100 µM | [1] |

| L-thiazolidine-4-carboxylate (L-T4C) | PYCR1 | 400 µM | [1] |

| L-thiazolidine-2-carboxylate (L-T2C) | PYCR1 | 600 µM | [1] |

| L-tetrahydro-2-furoic acid (THFA) | PYCR1 | 2 mM | [1] |

Table 1: Inhibition of Pyrroline-5-Carboxylate Reductase 1 (PYCR1) by Proline Analogs.[1]

| Proline Analogue | Target Enzyme | Apparent EC₅₀ | Inhibition Type |

| PA1 | PHD3 | 1.53 µM | Competitive |

| PA2 | PHD3 | 3.17 µM | Non-competitive |

Table 2: Inhibition of Prolyl Hydroxylase 3 (PHD3) by Proline Analogues.[2][3]

Binding Affinities of Proline-Rich Peptides to SH3 Domains

Src Homology 3 (SH3) domains are protein interaction modules that recognize and bind to proline-rich motifs, playing crucial roles in cell signaling. The affinity of these interactions is critical for signal transduction.

| Peptide Ligand | SH3 Domain | Dissociation Constant (Kd) | Reference |

| PPPALPPKKR (from C3G) | c-Crk (N-terminal) | ~2 µM | [4] |

| Proline-rich motifs (general) | Various | 1–100 µM | [5] |

Table 3: Binding Affinities of Proline-Rich Peptides to SH3 Domains.[4][5]

Signaling Pathway Diagram

Probing the HIF-1α Signaling Pathway with Alkyne-Proline Analogs

The Hypoxia-Inducible Factor (HIF-1α) signaling pathway is a critical regulator of cellular responses to low oxygen levels. Under normoxic conditions, HIF-1α is hydroxylated on specific proline residues by prolyl hydroxylase domain (PHD) enzymes, leading to its degradation. Alkyne-modified proline analogs can be designed as competitive inhibitors of PHDs, thereby stabilizing HIF-1α and activating the hypoxic response. This can be visualized and studied using click chemistry.

HIF-1α pathway modulation by an alkyne-proline analog inhibitor of PHD.

Experimental Workflows and Protocols

Comprehensive Workflow for Chemoproteomic Analysis

This workflow outlines the key steps for identifying protein targets of alkyne-modified proline derivatives using metabolic labeling and mass spectrometry.

Workflow for identifying protein targets using alkyne-proline derivatives.

Detailed Experimental Protocols

This protocol describes the manual synthesis of a peptide incorporating an alkyne-modified proline residue using Fmoc/tBu chemistry.

-

Resin Swelling: Swell Fmoc-Rink Amide resin in N,N-Dimethylformamide (DMF) in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.

-

Drain the solution and repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3 times).

-

Confirm the presence of a free primary amine using a Kaiser test.

-

-

Amino Acid Coupling (for standard amino acids):

-

Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Wash the resin with DMF and DCM.

-

Confirm completion of the coupling with a negative Kaiser test.

-

-

Coupling of Alkyne-Modified Proline:

-

Use the same procedure as in step 3, substituting the standard Fmoc-amino acid with the desired Fmoc-alkyne-proline derivative. Double coupling (repeating the coupling step) may be necessary to ensure high efficiency.

-

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.

-

Final Deprotection and Cleavage:

-

After the final coupling, perform a final Fmoc deprotection (step 2).

-

Wash the peptide-resin with DMF, DCM, and methanol, then dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-4 hours.

-

Filter the resin and precipitate the cleaved peptide in cold diethyl ether.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

This protocol outlines the "click" reaction to conjugate an azide-containing reporter molecule to an alkyne-modified peptide in solution.

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-containing peptide in a suitable buffer (e.g., phosphate (B84403) buffer).

-

Prepare a stock solution of the azide-reporter (e.g., Azide-PEG4-Biotin) in DMSO.

-

Prepare fresh stock solutions of copper(II) sulfate (B86663) (CuSO₄), a copper(I)-stabilizing ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-peptide solution with the azide-reporter stock. A 2 to 5-fold molar excess of the azide-reporter is typically used.

-

Add the THPTA ligand to the reaction mixture.

-

Add the CuSO₄ solution. The final copper concentration is typically in the range of 50-250 µM.

-

Initiate the reaction by adding the sodium ascorbate (B8700270) solution (final concentration ~1-5 mM).

-

-

Reaction and Quenching:

-

Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent reporter.

-

The reaction can be quenched by adding EDTA to chelate the copper catalyst.

-

-

Purification: Purify the resulting triazole-linked conjugate using an appropriate method, such as RP-HPLC or size-exclusion chromatography, to remove excess reagents and unreacted starting materials.

This protocol describes the incorporation of an alkyne-proline analog into the proteome of cultured mammalian cells.

-

Cell Culture: Culture the mammalian cell line of interest to approximately 70-80% confluency in standard growth medium.

-

Preparation of Labeling Medium: Prepare a growth medium deficient in the natural amino acid corresponding to the alkyne analog (if applicable, to enhance incorporation). Supplement this medium with the alkyne-proline derivative to a final concentration typically in the range of 25-100 µM.

-

Metabolic Labeling:

-

Remove the standard growth medium from the cells and wash once with phosphate-buffered saline (PBS).

-

Add the prepared labeling medium to the cells.

-

Incubate the cells for a period ranging from 4 to 24 hours to allow for incorporation of the alkyne-proline analog into newly synthesized proteins.

-

-

Cell Harvest and Lysis:

-

After the labeling period, wash the cells twice with cold PBS to remove unincorporated analog.

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Clarify the cell lysate by centrifugation to remove cellular debris.

-

-

Downstream Analysis: The resulting cell lysate containing the alkyne-labeled proteome is now ready for downstream applications, such as CuAAC with a reporter tag for visualization or affinity purification and mass spectrometry-based identification.[2][6][7]

References

- 1. mdpi.com [mdpi.com]

- 2. Effect of Proline Analogues on Activity of Human Prolyl Hydroxylase and the Regulation of HIF Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of Proline Analogues on Activity of Human Prolyl Hydroxylase and the Regulation of HIF Signal Transduction Pathway | PLOS One [journals.plos.org]

- 4. Structural basis for the specific interaction of lysine-containing proline-rich peptides with the N-terminal SH3 domain of c-Crk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.cat [2024.sci-hub.cat]

- 6. Molecular basis of interactions between SH3 domain-containing proteins and the proline-rich region of the ubiquitin ligase Itch - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH in Bioconjugation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Tool for Advanced Bioconjugation

(2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH is a specialized amino acid derivative designed for the precise introduction of a bioorthogonal handle into peptides and proteins. Its unique structure, featuring an Fmoc-protected α-amine and a Poc-protected 4-amino group, enables its seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS). The strategic placement of the propargyloxycarbonyl (Poc) protecting group on the 4-amino position of the proline ring provides a latent alkyne functionality. This alkyne can be selectively unmasked at a desired step, offering a specific site for post-synthetic modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

This guide provides a comprehensive overview of the properties, synthesis, and application of this compound in bioconjugation, complete with detailed experimental protocols, data presentation, and visual workflows to empower researchers in the development of novel peptide-based therapeutics and diagnostics.

Core Attributes of this compound

The utility of this reagent stems from the orthogonal nature of its protecting groups, which allows for a multi-step, controlled synthesis and functionalization of peptides.

| Property | Description |

| Stereochemistry | The (2S,4S) configuration is derived from L-hydroxyproline, ensuring proper integration into peptide secondary structures. |

| α-Amine Protection | The base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group allows for its use in standard Fmoc SPPS protocols. |

| Side-Chain Protection | The propargyloxycarbonyl (Poc) group masks the 4-amino functionality. It is stable to the basic conditions of Fmoc removal and the acidic conditions of final peptide cleavage from most resins. |

| Bioorthogonal Handle | Selective removal of the Poc group reveals a propargyl amine, which contains a terminal alkyne ready for CuAAC-mediated bioconjugation. |

Table 1: Key Properties of this compound

| Parameter | Value |

| Molecular Formula | C24H22N2O6 |

| Molecular Weight | 434.44 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMF, NMP, and other common SPPS solvents |

| Storage | Store at 2-8 °C, desiccated |

Synthesis and Characterization

The synthesis of this compound is typically achieved from commercially available (2S,4S)-4-amino-L-proline derivatives. The following diagram illustrates a plausible synthetic route.

Characterization of the final product would be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data for this compound

| Technique | Expected Results |

| ¹H NMR | Characteristic peaks for Fmoc group protons, proline ring protons, and propargyl group protons. |

| ¹³C NMR | Resonances corresponding to the carbonyls of the Fmoc, Poc, and carboxylic acid groups, as well as aromatic and aliphatic carbons. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 435.15 and/or [M+Na]⁺ at m/z 457.13. |

| Purity (HPLC) | >95% |

Experimental Protocols

Incorporation into Peptides via Fmoc SPPS

This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Resin-bound peptide with a free N-terminus

-

This compound

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Washing solvents: Dichloromethane (DCM), Methanol (MeOH)

-

Deprotection solution: 20% piperidine (B6355638) in DMF

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF, and agitate for 5 minutes. Drain and repeat with fresh deprotection solution for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

Coupling Activation: In a separate vial, dissolve this compound (3 eq.), HBTU/HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 2-4 hours.

-

Monitoring: Perform a Kaiser test or other ninhydrin-based test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

-

Washing: Wash the resin with DMF (5 times), DCM (3 times), and MeOH (3 times). Dry the resin under vacuum.

Orthogonal Deprotection of the Poc Group

The Poc group is selectively removed under neutral conditions using a tetrathiomolybdate (B108656) salt, leaving other protecting groups like Fmoc, Boc, and tBu intact.

Materials:

-

Peptide-resin containing the Poc-protected proline

-

Benzyltriethylammonium tetrathiomolybdate ([BnEt₃N]₂MoS₄) or similar tetrathiomolybdate salt

-

Solvent: Acetonitrile (MeCN) or a mixture of DMF/MeCN

-

Washing solvents: DMF, DCM, MeCN

Procedure:

-

Resin Preparation: Swell the peptide-resin in the chosen reaction solvent (e.g., DMF).

-

Deprotection Reaction: Prepare a solution of benzyltriethylammonium tetrathiomolybdate (5-10 equivalents relative to the resin loading) in MeCN or DMF/MeCN. The solution will be deep red/purple.

-

Add the tetrathiomolybdate solution to the resin and agitate at room temperature. The reaction is typically complete within 1-3 hours. The color of the solution may change as the reaction progresses.

-

Monitoring: The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS to check for the mass difference corresponding to the loss of the Poc group (84 Da).

-

Washing: Once complete, drain the reaction solution and wash the resin extensively with DMF (5-7 times) until the washings are colorless, followed by washes with DCM (3 times) and MeCN (3 times).

-

The resin now contains a free 4-propargylamino group and is ready for bioconjugation.

Table 3: Quantitative Data for On-Resin Poc Deprotection (Hypothetical Data)

| Peptide Sequence | Deprotection Time (h) | Conversion (%) | Purity of Deprotected Peptide (%) |

| Ac-Gly-Arg-Gly-Asp-Pro(4-NHPoc) -Ser-NH₂ | 1 | >98 | 96 |

| Tyr-Pro(4-NHPoc) -Gly-Phe-Leu-NH₂ | 2 | >99 | 97 |

| Lys-Leu-Ala-Pro(4-NHPoc) -Val-Ile-Ala-NH₂ | 1.5 | >98 | 95 |

| Data is illustrative and based on typical efficiencies for similar orthogonal deprotection reactions. Actual results may vary. |

On-Resin Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-containing molecule (e.g., a fluorescent dye, drug, or targeting ligand) onto the deprotected 4-propargylamino-proline residue.

Materials:

-

Peptide-resin with the free 4-propargylamino group

-

Azide-functionalized cargo molecule

-

Copper(I) source: Copper(I) iodide (CuI) or Copper(II) sulfate (B86663) (CuSO₄) with a reducing agent

-

Reducing agent (if using CuSO₄): Sodium ascorbate (B8700270)

-

Ligand: Tris(benzyltriazolylmethyl)amine (TBTA) or similar copper-coordinating ligand

-

Base: DIPEA

-

Solvent: DMF/H₂O or other suitable solvent mixture

Procedure:

-

Resin Preparation: Swell the deprotected peptide-resin in the reaction solvent (e.g., DMF).

-

Reaction Mixture Preparation: In a separate vial, dissolve the azide-cargo (1.5-3 eq.), CuSO₄ (0.1-0.2 eq.), and TBTA (0.5-1 eq.) in a DMF/H₂O mixture.

-

Initiation: Add sodium ascorbate (0.5-1 eq.) to the mixture. The solution may change color, indicating the reduction of Cu(II) to Cu(I). Immediately after, add DIPEA (2-4 eq.).

-

Click Reaction: Add the reaction mixture to the resin. Agitate at room temperature for 6-24 hours. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the re-oxidation of Cu(I).

-

Washing: After the reaction, wash the resin thoroughly with DMF, a copper-chelating wash (e.g., 0.5% diethyldithiocarbamate (B1195824) in DMF), DMF, DCM, and MeOH.

-

Cleavage and Purification: Cleave the final bioconjugate from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS). Purify the crude product by reverse-phase HPLC.

Applications in Drug Development and Signaling Studies

The ability to site-specifically conjugate molecules to peptides opens up vast possibilities in biomedical research. Peptides modified with this compound are powerful tools for creating sophisticated therapeutic and diagnostic agents.

Targeted Drug Delivery

A primary application is the development of Peptide-Drug Conjugates (PDCs). In this paradigm, a cell-targeting peptide is synthesized incorporating the modified proline. After deprotection of the Poc group, a potent cytotoxic drug functionalized with an azide (B81097) can be attached.

Illustrative Example: RGD-Doxorubicin Conjugate for Integrin Targeting

Many tumor cells overexpress integrin receptors. Peptides containing the Arg-Gly-Asp (RGD) sequence can specifically target these receptors. A PDC could be designed where an RGD-containing peptide is used to deliver the chemotherapeutic drug doxorubicin (B1662922) directly to the tumor site, potentially reducing systemic toxicity.

Table 4: Hypothetical Efficacy of an RGD-Pro(4-Dox)-Peptide Conjugate

| Cell Line | Integrin Expression | IC₅₀ (Free Doxorubicin) | IC₅₀ (RGD-Doxorubicin PDC) |

| U-87 MG (Glioblastoma) | High αvβ3 | 0.5 µM | 0.1 µM |

| MDA-MB-231 (Breast Cancer) | High αvβ3 | 0.8 µM | 0.2 µM |

| NIH-3T3 (Fibroblast) | Low αvβ3 | 0.6 µM | 5.2 µM |

| Data is illustrative, demonstrating the principle of targeted delivery leading to enhanced potency in target cells and reduced activity in non-target cells. |

Probing Signaling Pathways

Bioconjugates created using this technology can serve as powerful probes to study cellular signaling. For example, attaching a fluorescent dye allows for the visualization of peptide uptake and localization. Conjugating a peptide to a known signaling modulator can help elucidate its mechanism of action.

Integrin-Mediated Signaling Pathway

Integrin binding by an RGD peptide conjugate can trigger downstream signaling cascades, such as the Focal Adhesion Kinase (FAK) pathway, which is crucial for cell survival, proliferation, and migration. By creating RGD conjugates with different payloads (e.g., inhibitors, activators, or imaging agents), researchers can modulate and study this pathway in detail.

By using a PDC where the "drug" is an inhibitor of a downstream kinase, one could directly probe the effects of blocking the pathway at a specific node following receptor engagement.

Conclusion

This compound represents a significant advancement in the field of peptide chemistry and bioconjugation. Its orthogonal protecting group strategy provides a reliable and efficient method for the site-specific incorporation of an alkyne handle into synthetic peptides. This enables the precise attachment of a wide array of molecules through the robust and versatile CuAAC click reaction. For researchers in drug development and chemical biology, this amino acid derivative is an invaluable tool for constructing next-generation peptide-drug conjugates, molecular probes, and other sophisticated biomaterials, paving the way for new therapeutic strategies and a deeper understanding of complex biological processes.

understanding the stereochemistry of Fmoc-L-Pro derivatives

An In-Depth Technical Guide to the Stereochemistry of Fmoc-L-Proline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereochemical integrity of amino acid derivatives is of paramount importance in peptide synthesis and drug development. Fmoc-L-proline, a cornerstone building block in solid-phase peptide synthesis (SPPS), presents unique stereochemical challenges due to the conformational rigidity of its pyrrolidine (B122466) ring.[1][2] The precise three-dimensional arrangement of proline residues significantly influences the secondary structure, and consequently, the biological activity of synthetic peptides.[3] The conversion of the naturally occurring L-enantiomer to its D-counterpart, a process known as racemization or epimerization, can lead to the synthesis of diastereomeric peptide impurities. These impurities can be difficult to separate and may result in peptides with altered biological activity, reduced efficacy, or even immunogenicity.[3][4] This guide provides a comprehensive overview of the factors influencing the stereochemistry of Fmoc-L-proline derivatives, detailed experimental protocols for stereochemical analysis, and quantitative data to aid researchers in maintaining the chiral purity of their synthetic peptides.

Factors Influencing the Stereochemical Integrity of Fmoc-L-Proline

The racemization of Fmoc-L-proline during peptide synthesis is a critical concern that can be influenced by several factors throughout the synthesis process. Understanding and controlling these factors is essential for producing chirally pure peptides.

Coupling Reagents and Additives

The choice of coupling reagent and additives plays a significant role in the extent of proline racemization. The combination of a carbodiimide (B86325), such as N,N'-diisopropylcarbodiimide (DIC), with 1-hydroxybenzotriazole (B26582) (HOBt) in dimethylformamide (DMF) has been shown to significantly increase the risk of racemization.[3][5] The proposed mechanism involves the formation of a 5(4H)-oxazolone intermediate, which can readily epimerize.[4]

To mitigate this, the use of coupling reagents known for low racemization is recommended. Reagents based on OxymaPure, such as COMU and HCTU, are excellent alternatives.[3] For particularly sensitive sequences, specialized reagents like PyAOP or PyClock can be employed.[3] If a carbodiimide is used, it is preferable to pair it with OxymaPure instead of HOBt or to perform the coupling in a non-polar solvent like dichloromethane (B109758) (DCM) without an additive.[3]

Base

The presence of a base during the activation of the amino acid can promote racemization. The choice of base is critical, with more hindered bases like 2,4,6-collidine showing reduced racemization compared to N,N-diisopropylethylamine (DIPEA).[3]

Solvent

The solvent can influence the stability of the intermediates in the racemization pathway.[3] As mentioned, using a non-polar solvent like DCM can reduce racemization when using carbodiimide-based coupling.

Temperature

Elevated temperatures, often employed in microwave-assisted peptide synthesis, can accelerate the rate of racemization.[3][6] It is crucial to carefully control the temperature during coupling steps, especially for proline residues. Lowering the microwave coupling temperature can limit the racemization of sensitive amino acids.[6]

Pre-activation Time

Prolonged pre-activation times of the carboxylic acid group of Fmoc-L-proline can increase the risk of racemization.[3] It is advisable to keep pre-activation times to a minimum.

Quantitative Data on Stereochemical Purity

The enantiomeric purity of commercially available Fmoc-protected amino acids is typically expected to be greater than 99.0% enantiomeric excess (ee).[7] In some cases, a purity of ≥99.8% ee is required.[7] The following table summarizes the key factors affecting proline racemization and strategies for its prevention.

| Factor | Condition Promoting Racemization | Recommended Condition for Minimal Racemization |

| Coupling Reagent | Carbodiimides (e.g., DIC) with HOBt in DMF[3][5] | Low-racemization reagents (e.g., HCTU, COMU)[3] |

| Additive | HOBt (with carbodiimides)[3][5] | OxymaPure (with carbodiimides) or no additive in DCM[3] |

| Base | DIPEA[3] | Hindered bases (e.g., 2,4,6-collidine)[3] |

| Solvent | Polar solvents like DMF (with certain coupling reagents)[3] | Non-polar solvents like DCM (with carbodiimides)[3] |

| Temperature | Elevated temperatures (e.g., in microwave synthesis)[3][6] | Room temperature or carefully controlled, lower microwave temperatures[3][6] |

| Pre-activation | Prolonged pre-activation times[3] | Minimal pre-activation time[3] |

Experimental Protocols for Stereochemical Analysis

The accurate determination of the stereochemical purity of Fmoc-L-proline derivatives and the final peptide is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.[3][7]

Chiral HPLC Analysis of Fmoc-L-Proline Enantiomers

This protocol outlines the general steps for determining the enantiomeric excess of Fmoc-L-proline derivatives.

1. Sample Preparation:

-

For Fmoc-L-proline raw material: Dissolve a small amount of the Fmoc-L-proline in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).

-

For a synthetic peptide: The peptide must first be hydrolyzed to its constituent amino acids. This is typically achieved by treating the peptide with 6N HCl at 110°C for 24 hours.[8] The resulting amino acid mixture is then dried and reconstituted in a suitable solvent.

2. Derivatization (for hydrolyzed peptides):

-

The amino acid hydrolysate is derivatized with a chiral reagent, such as Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide), to form diastereomers that can be separated on a standard C18 column.[8][9]

3. HPLC System and Conditions:

-

Column: A chiral stationary phase (CSP) is required for the separation of enantiomers. Polysaccharide-based CSPs are commonly used for the analysis of Fmoc-amino acids.[7][10] Macrocyclic glycopeptide-based CSPs are also effective.[11]

-

Mobile Phase: A typical mobile phase for reversed-phase chiral HPLC consists of a mixture of an organic modifier (e.g., acetonitrile) and an aqueous buffer containing an acidic additive like trifluoroacetic acid (TFA).[7]

-

Detection: UV detection is commonly used, typically at 214 nm or 280 nm.[8]

4. Data Analysis:

-

The enantiomeric excess (ee%) is calculated from the peak areas of the L- and D-enantiomers in the chromatogram using the following formula: ee% = [ (Area of L-enantiomer - Area of D-enantiomer) / (Area of L-enantiomer + Area of D-enantiomer) ] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be a powerful tool for studying the stereochemistry and conformation of proline-containing peptides.[12][13] While standard ¹H-NMR can provide some information, the use of fluorinated proline derivatives in conjunction with ¹⁹F NMR offers enhanced sensitivity and a wider chemical shift range, making it easier to distinguish between different conformational states.[14]

General Protocol for NMR Analysis:

-

Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) at a known concentration.[14][15]

-

Data Acquisition: Acquire one-dimensional (¹H, ¹⁹F) and two-dimensional (e.g., COSY, HSQC, HMBC, ROESY) NMR spectra.[15]

-

Data Analysis: Analyze the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) to determine the conformation of the proline residue and the overall peptide structure. Comparison of the NMR spectra of a peptide synthesized with Fmoc-L-proline to one synthesized with a commercially available standard can confirm the stereochemical integrity.[16]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including the absolute stereochemistry of proline residues within a peptide.[17]

General Workflow for X-ray Crystallography:

-

Crystallization: Grow single crystals of the purified peptide suitable for X-ray diffraction. This is often the most challenging step.

-

Data Collection: Mount a crystal and collect diffraction data using an X-ray diffractometer.[18]

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, which will reveal the precise atomic coordinates and stereochemistry.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate critical workflows and mechanisms related to the stereochemistry of Fmoc-L-proline.

Caption: Mechanism of Proline Racemization via Oxazolone Formation.

Caption: Workflow for Determining Peptide Chiral Purity.

Conclusion

Maintaining the stereochemical integrity of Fmoc-L-proline is a critical aspect of successful peptide synthesis. By carefully selecting coupling reagents, bases, and reaction conditions, and by minimizing reaction temperatures and pre-activation times, the risk of racemization can be significantly reduced. The implementation of robust analytical methods, such as chiral HPLC, is essential for verifying the stereochemical purity of both the amino acid building blocks and the final peptide product. This guide provides the foundational knowledge and practical protocols to empower researchers to control and verify the stereochemistry of their proline-containing peptides, ultimately leading to more reliable and effective research and development outcomes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. phenomenex.com [phenomenex.com]

- 8. benchchem.com [benchchem.com]

- 9. Facile Method for Determining Lanthipeptide Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mr.copernicus.org [mr.copernicus.org]

- 15. rsc.org [rsc.org]

- 16. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Redetermination of the solvent-free crystal structure of l-proline - PMC [pmc.ncbi.nlm.nih.gov]

- 18. X-ray Crystallography | McGovern Medical School [med.uth.edu]

An In-depth Technical Guide on the Solubility and Stability of (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH, a critical building block in modern drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs). While specific quantitative data for this novel derivative is not extensively published, this document extrapolates from established principles of Fmoc-protected amino acids and provides detailed protocols for researchers to determine these parameters empirically.

Introduction to this compound

This compound is a specialized proline derivative incorporating two key functional groups: the fluorenylmethyloxycarbonyl (Fmoc) protecting group and a propargyloxycarbonyl (Poc) moiety. The Fmoc group provides a base-labile protecting group for the amine, essential for orthogonal solid-phase peptide synthesis (SPPS). The Poc group introduces a terminal alkyne, rendering the molecule suitable for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), cornerstone reactions of "click chemistry."

This unique structure makes it a valuable linker component for conjugating biomolecules. Its primary application is in the construction of ADC linkers, where the proline scaffold can influence linker stability and conformation, and the alkyne handle allows for the attachment of payloads or other molecular entities.

Physicochemical Properties

The core properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₂₄H₂₂N₂O₆ |

| Molecular Weight | 434.4 g/mol |

| CAS Number | 2451202-17-6 |

| Appearance | White to off-white solid |

| Primary Application | ADC Linker Synthesis, Click Chemistry |

Solubility Profile

Quantitative solubility data for this compound in a range of solvents is not widely available in public literature. However, a solubility of 10 mM in DMSO has been reported. The solubility in other common organic solvents can be extrapolated based on the general behavior of Fmoc-protected amino acids.

Table 3.1: Expected Qualitative Solubility in Common Organic Solvents

| Solvent | Abbreviation | Type | Expected Qualitative Solubility | Typical Concentration Range for SPPS |

| N,N-Dimethylformamide | DMF | Polar Aprotic | High | > 0.4 M |

| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | High | > 0.4 M |

| Dimethyl Sulfoxide | DMSO | Polar Aprotic | High | > 0.4 M |

| Dichloromethane | DCM | Nonpolar | Moderate | 0.1 - 0.4 M |

| Tetrahydrofuran | THF | Polar Aprotic | Moderate | 0.1 - 0.3 M |

| Acetonitrile | ACN | Polar Aprotic | Low | < 0.1 M |

| Water | H₂O | Polar Protic | Very Low | Insoluble |

Note: These values are estimations. Empirical determination is highly recommended for process optimization.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination using the shake-flask method followed by HPLC quantification.

Materials:

-

This compound

-

Selected solvents (e.g., DMF, NMP, DCM)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator)

-

Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker in a thermostatically controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for at least 2 hours for the solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample via a validated HPLC method. Calculate the original concentration by applying the dilution factor.

-

HPLC Calibration: Prepare a series of standard solutions of the compound with known concentrations. Inject these standards to generate a calibration curve by plotting peak area against concentration.

Stability Profile

The stability of this compound is governed primarily by the lability of the Fmoc and Poc protecting groups under different chemical conditions.

-

Basic Conditions: The Fmoc group is notoriously labile to bases. It is rapidly cleaved by secondary amines like piperidine (B6355638) (the standard condition in SPPS). It also shows limited stability towards tertiary amines (e.g., DIPEA) and strong inorganic bases (e.g., NaOH, K₂CO₃). The ester linkage of the Poc group can also be susceptible to hydrolysis under strong basic conditions.

-

Acidic Conditions: The Fmoc group is stable to the acidic conditions typically used to cleave side-chain protecting groups like Boc or Trt (e.g., strong acids like Trifluoroacetic Acid - TFA). The Poc group is also generally stable under these conditions.

-

Temperature: As with most complex organic molecules, long-term storage at elevated temperatures is not recommended. For optimal stability, the compound should be stored in a cool, dry place. Product datasheets often recommend storage at 2-8°C or frozen (-20°C) for long-term preservation.

-

Light: The fluorenyl moiety of the Fmoc group is a chromophore. While not acutely unstable, prolonged exposure to high-intensity UV light should be avoided to prevent potential photodegradation.

Experimental Protocol: Stability-Indicating Assay

This protocol describes a general method to assess the stability of the compound under forced degradation conditions (e.g., acidic, basic, oxidative).

Materials:

-

This compound

-

Solutions for forced degradation: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

-

Quenching solutions: 0.1 M NaOH (for acid), 0.1 M HCl (for base)

-

HPLC system with a UV or MS detector

-

pH meter

Procedure:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile or DMSO).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.

-

Oxidation: Mix the stock solution with 3% H₂O₂.

-

Control: Mix the stock solution with the solvent alone.

-

-

Incubation: Incubate all samples at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Time-Point Sampling: At each time point, withdraw an aliquot. For the acid and base samples, neutralize them immediately with an equimolar amount of base or acid, respectively.

-

Analysis: Analyze all samples by a stability-indicating HPLC method (a method capable of separating the intact compound from its degradation products).

-

Data Interpretation: Calculate the percentage of the compound remaining at each time point relative to the control sample at t=0. Identify and, if possible, characterize major degradation products.

Application in ADC Linker Synthesis

The primary utility of this compound is as a building block for ADC linkers. The alkyne functionality introduced by the Poc group is used for the "click" conjugation of an azide-modified cytotoxic payload.

This workflow illustrates how this compound is incorporated into a peptide-based linker on a solid support. After chain assembly, the entire linker is cleaved from the resin. The exposed alkyne handle is then ready for conjugation to an azide-functionalized drug payload via a highly efficient click reaction, completing the synthesis of the linker-payload moiety before its final conjugation to the antibody.

A Technical Guide to (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH: A Key Building Block in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 2451202-17-6[1][2][3][4]

This technical guide provides an in-depth overview of (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH, a specialized amino acid derivative crucial for advancements in peptide synthesis, bioconjugation, and the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs).

Core Compound Specifications

This compound is a proline analogue featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group and a propargyloxycarbonyl (Poc) protected amino group at the 4-position of the proline ring. The presence of the azide (B81097) functionality within the Poc group makes it a valuable reagent for "click chemistry," a set of powerful, specific, and biocompatible chemical reactions.

| Property | Value | Source |

| CAS Number | 2451202-17-6 | [1][2][3][4] |

| Molecular Formula | C24H22N2O6 | [3] |

| Molecular Weight | 434.44 g/mol | [2][4] |

| Purity | >96% | [3] |

| Appearance | White Solid | [5] |